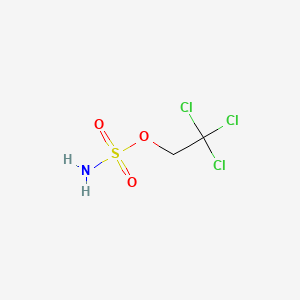

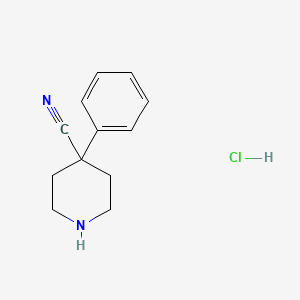

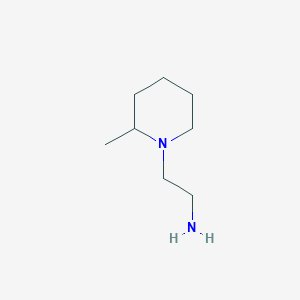

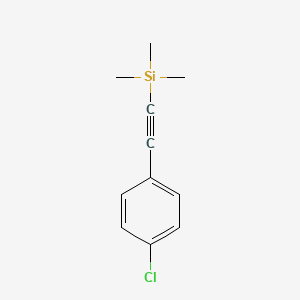

![molecular formula C10H14O2 B1587658 Spiro[4.5]decano-7,9-diona CAS No. 82683-51-0](/img/structure/B1587658.png)

Spiro[4.5]decano-7,9-diona

Descripción general

Descripción

WAY-634931 es un compuesto químico conocido por su papel como inhibidor de las quinasas de la glucógeno sintasa quinasa 3 (GSK3) . La fórmula molecular de WAY-634931 es C10H14O2, y tiene un peso molecular de 166,22 g/mol . Este compuesto ha sido estudiado por sus posibles aplicaciones terapéuticas, particularmente en el campo de las enfermedades neurodegenerativas y la investigación del cáncer.

Aplicaciones Científicas De Investigación

WAY-634931 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto de herramienta para estudiar la inhibición de las quinasas de la glucógeno sintasa quinasa 3.

Biología: El compuesto se emplea en estudios biológicos para investigar sus efectos sobre los procesos celulares y las vías de señalización.

Medicina: WAY-634931 tiene posibles aplicaciones terapéuticas en el tratamiento de enfermedades neurodegenerativas como la enfermedad de Alzheimer y la enfermedad de Parkinson.

Industria: El compuesto se utiliza en el desarrollo de nuevos fármacos y agentes terapéuticos.

Mecanismo De Acción

El mecanismo de acción de WAY-634931 implica la inhibición de las quinasas de la glucógeno sintasa quinasa 3. Esta inhibición conduce a la modulación de varios procesos celulares y vías de señalización. Los objetivos moleculares de WAY-634931 incluyen las quinasas de la glucógeno sintasa quinasa 3, que juegan un papel crucial en la regulación del metabolismo del glucógeno, la proliferación celular y la apoptosis .

Análisis Bioquímico

Biochemical Properties

Spiro[4.5]decane-7,9-dione plays a crucial role in biochemical reactions, particularly in the synthesis of spirocyclic derivatives. It interacts with various enzymes and proteins, facilitating the formation of complex molecular structures. For instance, Spiro[4.5]decane-7,9-dione has been shown to interact with prolyl hydroxylase domain enzymes, which are involved in the hydroxylation of proline residues in proteins . This interaction is essential for the stabilization of the hypoxia-inducible factor, a key regulator of cellular response to low oxygen levels.

Cellular Effects

Spiro[4.5]decane-7,9-dione influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that Spiro[4.5]decane-7,9-dione can modulate the activity of key signaling pathways, such as the hypoxia-inducible factor pathway, which plays a critical role in cellular adaptation to hypoxic conditions . Additionally, Spiro[4.5]decane-7,9-dione has been observed to affect gene expression by influencing the transcriptional activity of hypoxia-inducible factor target genes, thereby impacting cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of Spiro[4.5]decane-7,9-dione involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Spiro[4.5]decane-7,9-dione binds to the active site of prolyl hydroxylase domain enzymes, inhibiting their activity and preventing the hydroxylation of proline residues . This inhibition stabilizes the hypoxia-inducible factor, allowing it to accumulate and activate the transcription of target genes involved in cellular adaptation to hypoxia.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Spiro[4.5]decane-7,9-dione have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that Spiro[4.5]decane-7,9-dione can have sustained effects on cellular function, particularly in the context of hypoxia-inducible factor stabilization and gene expression modulation .

Dosage Effects in Animal Models

The effects of Spiro[4.5]decane-7,9-dione vary with different dosages in animal models. At low doses, the compound has been shown to effectively stabilize hypoxia-inducible factor and modulate gene expression without causing significant toxicity. At higher doses, Spiro[4.5]decane-7,9-dione can exhibit toxic effects, including cellular stress and apoptosis . These findings highlight the importance of optimizing dosage to achieve desired therapeutic effects while minimizing adverse outcomes.

Metabolic Pathways

Spiro[4.5]decane-7,9-dione is involved in metabolic pathways related to the hydroxylation of proline residues in proteins. The compound interacts with prolyl hydroxylase domain enzymes, which catalyze the hydroxylation reaction. This interaction is crucial for the regulation of hypoxia-inducible factor stability and activity, impacting metabolic flux and metabolite levels within cells .

Transport and Distribution

Within cells and tissues, Spiro[4.5]decane-7,9-dione is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, where it can exert its biochemical effects. The transport and distribution of Spiro[4.5]decane-7,9-dione are essential for its activity and function in regulating cellular responses to hypoxia .

Subcellular Localization

The subcellular localization of Spiro[4.5]decane-7,9-dione is primarily within the cytoplasm, where it interacts with prolyl hydroxylase domain enzymes. The compound’s activity and function are influenced by its localization, as it needs to be in proximity to its target enzymes to exert its effects. Additionally, post-translational modifications and targeting signals may direct Spiro[4.5]decane-7,9-dione to specific cellular compartments, further modulating its activity .

Métodos De Preparación

La preparación de WAY-634931 implica rutas sintéticas que normalmente incluyen los siguientes pasos:

Materiales de partida: La síntesis comienza con materiales de partida disponibles comercialmente, como ciclohexanona y acetoacetato de etilo.

Condiciones de reacción: Las condiciones de reacción a menudo implican el uso de bases fuertes como el hidruro de sodio o el terc-butóxido de potasio para facilitar la formación del producto deseado.

Producción industrial: Los métodos de producción industrial pueden implicar síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza del compuesto.

Análisis De Reacciones Químicas

WAY-634931 se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto puede sufrir reacciones de oxidación en presencia de agentes oxidantes como el permanganato de potasio o el trióxido de cromo.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen:

Agentes oxidantes: Permanganato de potasio, trióxido de cromo.

Agentes reductores: Hidruro de aluminio y litio, borohidruro de sodio.

Solventes: Solventes orgánicos como diclorometano, etanol.

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados.

Comparación Con Compuestos Similares

WAY-634931 se puede comparar con otros compuestos similares que inhiben las quinasas de la glucógeno sintasa quinasa 3. Algunos de estos compuestos similares incluyen:

Cloruro de litio: Un inhibidor conocido de las quinasas de la glucógeno sintasa quinasa 3, comúnmente utilizado en el tratamiento del trastorno bipolar.

Tideglusib: Otro inhibidor de las quinasas de la glucógeno sintasa quinasa 3, investigado por su potencial para tratar la enfermedad de Alzheimer.

WAY-634931 es único en su estructura química específica y sus posibles aplicaciones terapéuticas, particularmente en el campo de las enfermedades neurodegenerativas y la investigación del cáncer.

Propiedades

IUPAC Name |

spiro[4.5]decane-7,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c11-8-5-9(12)7-10(6-8)3-1-2-4-10/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSKDRFHEYJSVBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CC(=O)CC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406605 | |

| Record name | Spiro[4.5]decane-7,9-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82683-51-0 | |

| Record name | Spiro[4.5]decane-7,9-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the research presented in the paper regarding the spiro[4.5]decane-7,9-dione structure?

A1: The research focuses on synthesizing 6-hydroxybuspirone, a derivative of buspirone, which contains the spiro[4.5]decane-7,9-dione core structure. The significance lies in developing an efficient and scalable continuous process for this specific derivative []. This process could potentially be applied to other compounds containing the same core structure, paving the way for more efficient synthesis of pharmaceuticals.

Q2: What are the advantages of the continuous flow process described in the paper for the synthesis of compounds containing the spiro[4.5]decane-7,9-dione moiety?

A2: The continuous flow process offers several advantages over traditional batch processes: increased yield, reduced reaction time, better control over reaction parameters, and easier scalability []. These benefits are crucial for the efficient and cost-effective production of pharmaceuticals, especially those containing complex structures like spiro[4.5]decane-7,9-dione.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.